

A Technical Guide to Nicotinonitrile 1-oxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

Cat. No.: B057540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The document details the molecular characteristics of **nicotinonitrile 1-oxide** and outlines the prevalent synthetic route via the oxidation of nicotinonitrile. Furthermore, it explores its utility as a crucial synthetic intermediate in the preparation of pharmacologically active molecules and as a catalyst in organic reactions. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Chemical Properties

Nicotinonitrile 1-oxide is a stable organic compound with the molecular formula C₆H₄N₂O.^[1] ^[2] Its chemical structure consists of a pyridine ring N-oxidized at position 1 and a nitrile group substituted at position 3.

Table 1: Physicochemical Properties of Nicotinonitrile 1-oxide

Property	Value	Reference(s)
Molecular Formula	C6H4N2O	[1][2]
Molecular Weight	120.11 g/mol	[2][3]
IUPAC Name	1-oxidopyridin-1-ium-3-carbonitrile	[1]
CAS Number	14906-64-0	[1]
Appearance	Solid (form may vary)	
Canonical SMILES	C1=CC(=CN=C1)C#N	[4]
InChI	InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H	[1]
InChIKey	WOOVSQCALYYUDO-UHFFFAOYSA-N	[1]

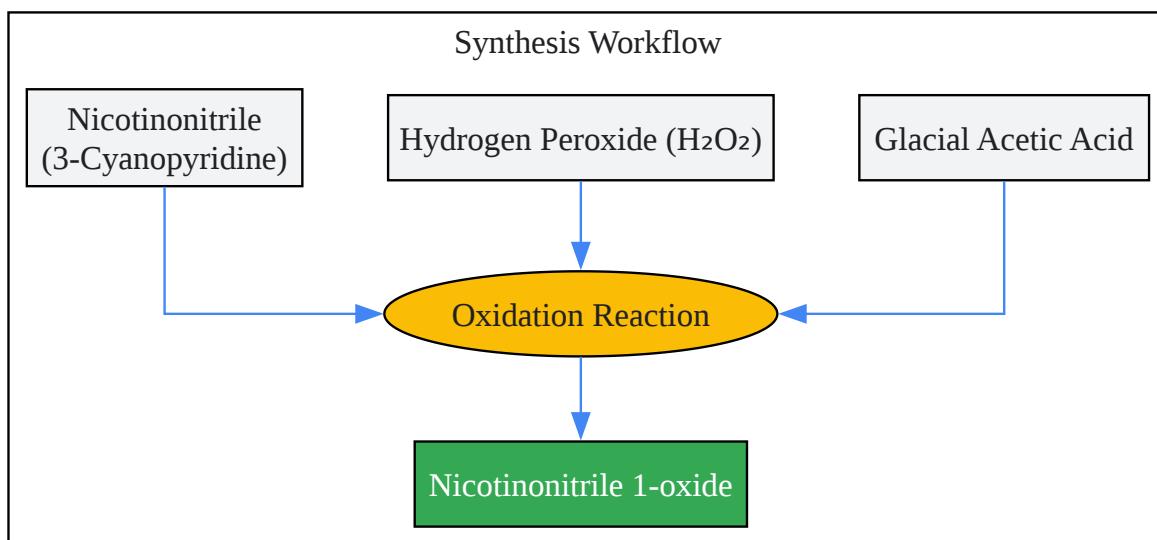
Synthesis of Nicotinonitrile 1-oxide

The primary and most direct method for the synthesis of **nicotinonitrile 1-oxide** is through the oxidation of nicotinonitrile (also known as 3-cyanopyridine).[4] This reaction is typically achieved using a strong oxidizing agent, with hydrogen peroxide being a common choice.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is a generalized procedure based on the established synthesis of pyridine N-oxides.

Materials:


- Nicotinonitrile (3-cyanopyridine)
- Glacial Acetic Acid
- 30% Hydrogen Peroxide (H₂O₂)
- Water (distilled or deionized)

- Apparatus for heating and distillation under reduced pressure

Procedure:

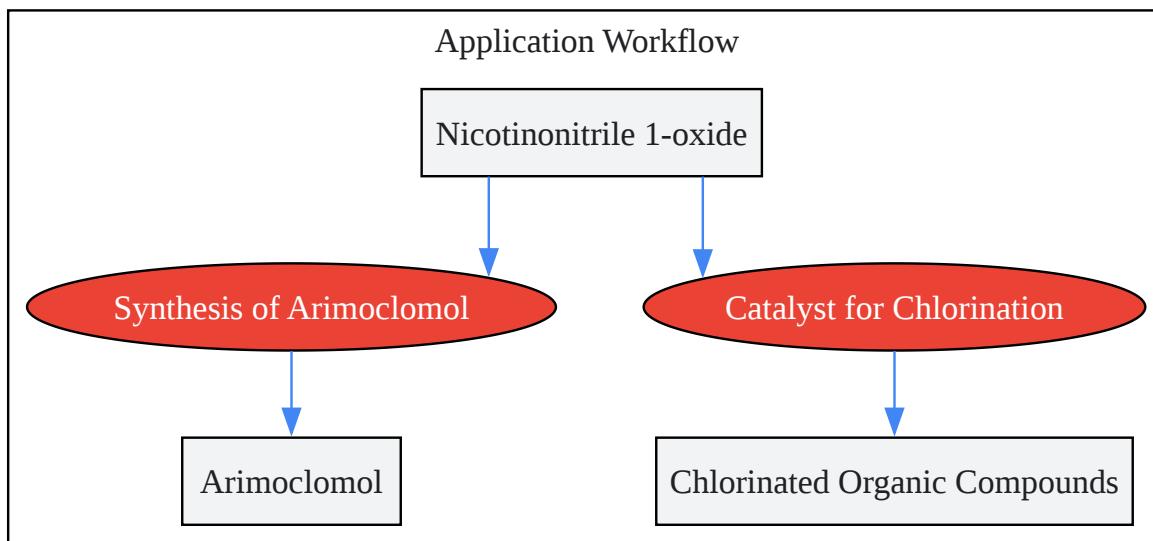
- Dissolution: In a round-bottomed flask, dissolve nicotinonitrile in glacial acetic acid. Gentle warming on a steam bath can aid in dissolution.
- Oxidation: To the resulting solution, carefully add 30% hydrogen peroxide. The reaction is exothermic and should be controlled.
- Heating: Attach a condenser and heat the reaction mixture on a steam bath for several hours to ensure the completion of the reaction.
- Work-up: Remove the excess acetic acid and water by distillation under reduced pressure.
- Isolation: The crude **nicotinonitrile 1-oxide** can be isolated from the residue.
- Purification: Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) can be performed to obtain the purified product.

Note: This is a representative protocol. Researchers should consult specific literature and perform a thorough risk assessment before conducting this experiment.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Nicotinonitrile 1-oxide**.

Applications in Chemical Synthesis


Nicotinonitrile 1-oxide serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

A notable application of **nicotinonitrile 1-oxide** is its role as a precursor in the synthesis of Arimoclomol.^[5] Arimoclomol is a drug candidate that has been investigated for the treatment of amyotrophic lateral sclerosis (ALS). The synthesis involves the chemical modification of the **nicotinonitrile 1-oxide** scaffold.

Catalyst in Chlorination Reactions

Nicotinonitrile 1-oxide has been demonstrated to be an effective catalyst for the chlorination of organic compounds.^[3] It facilitates high-temperature chlorination reactions with high stereoselectivity and in a relatively environmentally friendly manner.^[3] In this catalytic cycle, the chloride ion acts as a nucleophile, attacking an electrophilic carbon on the substrate.^[3]

[Click to download full resolution via product page](#)

Caption: Applications of **Nicotinonitrile 1-oxide**.

Biological Significance of Related Compounds

While **nicotinonitrile 1-oxide** is primarily a synthetic intermediate, the broader classes of nicotinonitrile derivatives and heterocyclic N-oxides exhibit significant biological activities.

- Nicotinonitrile Derivatives: The nicotinonitrile scaffold is present in numerous marketed drugs with diverse therapeutic applications, including anticancer agents.[6]
- Heterocyclic N-oxides: This class of compounds has emerged with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

Safety and Handling

Nicotinonitrile 1-oxide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: Hazard Statements for Nicotinonitrile 1-oxide

Hazard Code	Description	Reference
H302	Harmful if swallowed	[8]
H312	Harmful in contact with skin	[8]
H315	Causes skin irritation	[8]
H319	Causes serious eye irritation	[8]
H332	Harmful if inhaled	[8]

Conclusion

Nicotinonitrile 1-oxide is a versatile chemical compound with established importance as a synthetic intermediate and catalyst. Its straightforward synthesis from nicotinonitrile and its utility in the preparation of complex molecules like Arimoclomol underscore its relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is beneficial for researchers and scientists working in the fields of organic and medicinal chemistry. Further exploration of its reactivity and the biological activities of its derivatives may lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nicotinonitrile 1-oxide [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]
- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 5. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Nicotinonitrile 1-oxide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057540#molecular-formula-and-weight-of-nicotinonitrile-1-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com